Cdc7-IN-20 -

Cdc7-IN-20

Catalog Number: EVT-15273454
CAS Number:
Molecular Formula: C15H16N4OS
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdc7-IN-20 is synthesized from thieno[3,2-d]pyrimidin-4(3H)-one derivatives, indicating its classification as a heterocyclic organic compound. The compound is recognized for its ability to selectively inhibit the ATP-binding site of Cdc7, thereby interfering with its kinase activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdc7-IN-20 involves multiple steps:

  1. Preparation of Core Structure: The initial phase includes the formation of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.
  2. Functional Group Introduction: Subsequent reactions introduce various functional groups that enhance the compound's inhibitory potency against Cdc7.
  3. Reaction Conditions: The synthesis typically employs organic solvents and catalysts under controlled temperatures to optimize yield and purity.
Molecular Structure Analysis

Structure and Data

Cdc7-IN-20 has a molecular formula of C15H16N4OSC_{15}H_{16}N_{4}OS and a molecular weight of 300.4 g/mol. Its IUPAC name is 2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one. The structural representation includes:

  • Core Structure: A thieno-pyrimidine backbone.
  • Functional Groups: An amino group and a pyridine ring that contribute to its biological activity.

The compound's InChI Key is BJPKTIJCZLHYBI-UHFFFAOYSA-N, which provides a unique identifier for database searches related to its chemical properties.

Chemical Reactions Analysis

Reactions and Technical Details

Cdc7-IN-20 undergoes several key chemical reactions:

  1. Phosphorylation Inhibition: The primary reaction involves the inhibition of phosphorylation processes mediated by Cdc7.
  2. Binding Interactions: The compound binds competitively to the ATP-binding site of Cdc7, blocking substrate access and preventing kinase activation.

These reactions are facilitated by various organic solvents and specific inhibitors that enhance the selectivity and efficacy of Cdc7-IN-20 against its target .

Mechanism of Action

Process and Data

Cdc7-IN-20 functions through a competitive inhibition mechanism:

  1. Target Binding: The compound binds to the ATP-binding site on the Cdc7 kinase.
  2. Kinase Activity Disruption: By occupying this site, Cdc7-IN-20 prevents ATP from binding, thereby inhibiting phosphorylation of downstream substrates essential for DNA replication.

This mechanism underscores its potential as a therapeutic agent in cancer treatment by disrupting uncontrolled cell division .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyValue
Molecular FormulaC15H16N4OSC_{15}H_{16}N_{4}OS
Molecular Weight300.4 g/mol
IUPAC Name2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one
InChI KeyBJPKTIJCZLHYBI-UHFFFAOYSA-N
Canonical SMILESCC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N

These properties highlight the compound's structural complexity and potential reactivity profile.

Applications

Scientific Uses

Cdc7-IN-20 has significant applications in scientific research, particularly in:

  1. Cancer Therapy: As an inhibitor of Cdc7 kinase, it holds promise for developing targeted therapies against various cancers where DNA replication is dysregulated.
  2. Cell Cycle Studies: The compound can be utilized to study the role of Cdc7 in cell cycle progression and DNA replication mechanisms.

Research continues to explore its efficacy and safety profiles as a potential drug candidate in oncology .

Introduction to CDC7 Kinase as a Therapeutic Target

Evolutionary Conservation and Functional Roles of CDC7 in DNA Replication

CDC7 (Cell Division Cycle 7) kinase is a serine-threonine kinase evolutionarily conserved from yeast to humans, initially identified in Saccharomyces cerevisiae through temperature-sensitive mutants arresting at the G1/S boundary [6]. Its fundamental role in DNA replication initiation is mediated through formation of the DBF4-dependent kinase (DDK) complex with its regulatory subunit DBF4 (or its paralog DRF1 in vertebrates). The CDC7-DDK complex phosphorylates key components of the minichromosome maintenance (MCM) complex—specifically MCM2, MCM4, and MCM6 subunits—inducing a conformational change that activates the MCM helicase [1] [4]. This activation enables recruitment of replisome factors (e.g., CDC45 and GINS), leading to assembly of the CDC45-MCM-GINS (CMG) helicase complex, which unwinds DNA at replication origins [1] [6].

Beyond replication initiation, CDC7 regulates replication fork stability and the intra-S phase checkpoint. Under replication stress (e.g., hydroxyurea exposure), CDC7 stabilizes stalled forks and facilitates ATR/Chk1-mediated checkpoint activation, preventing catastrophic fork collapse [3] [7]. Structurally, CDC7 features a bilobal kinase domain interrupted by two kinase insert regions (KI-1 and KI-2), which complicate inhibitor design due to similarity with CDKs (e.g., CDK2) [2]. The ATP-binding pocket within the N-lobe remains the primary targeting site for small-molecule inhibitors.

Table 1: Evolutionarily Conserved Functions of CDC7 Kinase

OrganismCDC7 HomologRegulatory SubunitCore Functions
S. cerevisiaeCdc7Dbf4S-phase entry, origin firing
S. pombeHsk1Dfp1Replication initiation, meiotic recombination
H. sapiensCDC7DBF4/DRF1MCM phosphorylation, replication fork stability, G1/S checkpoint

Pathological Implications of CDC7 Dysregulation in Oncogenesis and Neurodegeneration

CDC7 overexpression is a hallmark of aggressive malignancies. In pancreatic adenocarcinoma, CDC7 levels are 26-fold higher than in benign tissue (median labeling index: 34.3% vs. 1.3%; p<0.0001) [4]. This dysregulation drives uncontrolled proliferation by:

  • Accelerating S-phase entry: Hyperactivation of the CDC7-MCM axis licenses additional replication origins, enabling cancer cells to replicate DNA rapidly [3] [4].
  • Bypassing tumor suppressors: In TP53- or RB1-mutant tumors, CDC7 overexpression overrides the DNA origin activation checkpoint, permitting unscheduled replication [4] [5].
  • Inducing neuroendocrine transdifferentiation: In lung (LUAD) and prostate (PRAD) adenocarcinomas, TP53/RB1 co-inactivation upregulates CDC7, promoting transformation to treatment-resistant neuroendocrine (NE) phenotypes [5].

Simultaneously, CDC7 contributes to neurodegenerative pathogenesis. It hyperphosphorylates TDP-43 (transactive response DNA-binding protein 43 kDa) at pathological residues (e.g., Ser409/410), inducing cytoplasmic aggregation—a key feature of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar dementia (FTLD) [2]. CDC7 inhibitors (e.g., 6-mercaptopurine analogs) reduce TDP-43 phosphorylation in vivo, nominating CDC7 as a dual target in oncology and neurology.

Table 2: CDC7 Dysregulation in Human Pathologies

Disease ContextMolecular AlterationFunctional ConsequenceTherapeutic Implication
Pancreatic adenocarcinoma26-fold ↑ CDC7 proteinImpaired origin checkpoint, apoptosis evasionsiRNA knockdown → 75% apoptosis [4]
TP53/RB1-mutant LUAD/PRADCDC7 mRNA ↑ 2.8–4.5×Neuroendocrine transformationSimurosertib suppresses MYC-driven plasticity [5]
ALS/FTLDCDC7-mediated TDP-43 hyperphosphorylationCytotoxic aggregates6-mercaptopurine derivatives reduce phosphorylation [2]

Rationale for Targeting CDC7 in Precision Oncology: Synthetic Lethality and Replication Stress

CDC7 inhibition exhibits cancer-selective cytotoxicity through two mechanistically distinct strategies:

Synthetic Lethality with Tumor Suppressor Loss

TP53 or RB1 mutations abolish the DNA origin activation checkpoint—a p53/FoxO3a-dependent pathway arresting normal cells in G1 upon CDC7 inhibition [4] [5]. In TP53-mutant cells, CDC7 depletion induces:

  • Replication fork collapse: Impaired origin firing reduces active forks, increasing DNA damage (γH2AX foci) [3] [7].
  • p53-independent apoptosis: Caspase-3/PARP-1 cleavage and sub-G1 accumulation (45–75% in pancreatic cancer cells) [4].Notably, TP53/RB1 double-mutant tumors show 4.2-fold higher CDC7 expression than wild-type tumors, enhancing vulnerability [5].

Exacerbation of Replication Stress

CDC7 inhibitors synergize with DNA-damaging agents by disabling fork stabilization:

  • In colorectal cancer, combining a CDC7 inhibitor with oxaliplatin disrupts the PLK1-MYC-CDC7 axis, increasing DNA breaks [2].
  • In SCLC, simurosertib (CDC7i) extends cisplatin/irinotecan response by suppressing MYC-driven repair pathways [5]. MYC degradation (mediated by CDC7i) blocks transcriptional programs for DNA damage tolerance.

Table 3: Synthetic Lethal Interactions of CDC7 Inhibition

Tumor VulnerabilityMechanismTherapeutic Outcome
TP53 mutationAbrogated G1 checkpoint → Replication catastropheApoptosis via caspase-3/PARP-1 cleavage [3] [4]
RB1 lossE2F deregulation → Unscheduled origin firingγH2AX accumulation; mitotic catastrophe [5]
MYC amplificationCDC7 stabilizes MYC → Replication stress toleranceSimurosertib induces MYC degradation → Chemosensitization [5]

Properties

Product Name

Cdc7-IN-20

IUPAC Name

2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C15H16N4OS/c1-8(2)12(16)14-18-10-7-11(9-3-5-17-6-4-9)21-13(10)15(20)19-14/h3-8,12H,16H2,1-2H3,(H,18,19,20)

InChI Key

BJPKTIJCZLHYBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.